

physical and chemical properties of N6-(4-Hydroxybenzyl)adenosine

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Compound of Interest

Compound Name: N6-(4-Hydroxybenzyl)adenosine

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N6-(4-Hydroxybenzyl)adenosine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-(4-Hydroxybenzyl)adenosine (NHBA), a naturally occurring adenosine analog isolated from the rhizomes of Gastrodia elata, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of NHBA, detailed experimental protocols for its characterization, and an exploration of its primary signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Physicochemical Properties

N6-(4-Hydroxybenzyl)adenosine is a purine nucleoside characterized by a 4-hydroxybenzyl group attached to the N6 position of the adenine base.[1][2] Its structural features contribute to its unique biological activity.

Identity and Structure



Property	Value	Source
IUPAC Name	(2R,3S,4R,5R)-2- (hydroxymethyl)-5-[6-[(4- hydroxyphenyl)methylamino]pu rin-9-yl]oxolane-3,4-diol	[1][2]
Synonyms	NHBA, p-Topolin riboside, N- [(4- Hydroxyphenyl)methyl]adenosi ne	[1]
CAS Number	110505-75-4	[1][2]
Molecular Formula	C17H19N5O5	[1][2]
SMILES	C1=CC(=CC=C1CNC2=C3C(= NC=N2)N(C=N3)[C@H]4 INVALID-LINK CO)O">C@@HO)O	[1][2]
InChI Key	UGVIXKXYLBAZND- LSCFUAHRSA-N	[1][2]

Physicochemical Data

A comprehensive summary of the key physicochemical properties of NHBA is presented below. While an experimental melting point is not readily available in the reviewed literature, other critical parameters have been determined.



Property	Value	Source
Molecular Weight	373.36 g/mol	[3]
Appearance	White to beige powder	[3]
Solubility	Soluble in DMSO (≥ 100 mg/mL); Insoluble in water (< 0.1 mg/mL)	[4]
logP (computed)	0.8	[2]
Storage Temperature	2-8°C	[3]

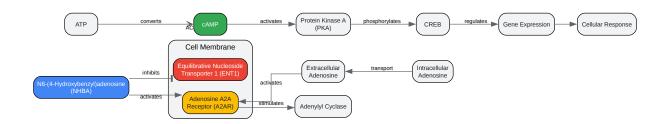
Biological Activity and Mechanism of Action

NHBA exhibits a dual mechanism of action, functioning as an agonist for the adenosine A2A receptor (A2AR) and as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1][5] This dual activity underlies its observed pharmacological effects, including neuroprotection, sedation, and modulation of ethanol-seeking behaviors.[1][5][6]

Signaling Pathways

The primary signaling pathway initiated by NHBA involves the activation of the Gs alpha subunit-coupled A2A receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The inhibition of ENT1 by NHBA potentiates this effect by increasing the extracellular concentration of adenosine, which can then further activate A2A receptors.





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Caption: Simplified signaling pathway of N6-(4-Hydroxybenzyl)adenosine.

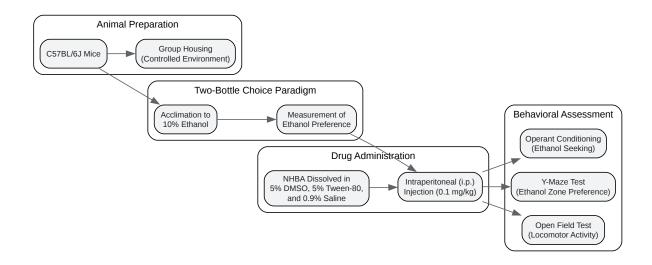
Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of NHBA.

In Vivo Assessment of Ethanol-Seeking Behavior in Mice

This protocol is adapted from studies investigating the effect of NHBA on alcohol consumption and seeking behaviors.[1][5][6]





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Caption: Experimental workflow for in vivo behavioral studies.

- Animal Model: Male C57BL/6J mice are commonly used.[1]
- Two-Bottle Choice Paradigm: Mice are given a choice between a bottle of water and a bottle of 10% ethanol to establish a baseline preference for alcohol.[1]
- Drug Preparation: NHBA is dissolved in a vehicle solution, typically consisting of 5% DMSO,
 5% Tween-80, and 0.9% saline.[1]
- Drug Administration: NHBA is administered via intraperitoneal (i.p.) injection at a dose that does not significantly affect locomotor activity (e.g., 0.1 mg/kg).[1][5]
- Behavioral Tests:



- Open Field Test: To assess general locomotor activity and rule out sedative effects of the compound at the tested dose.[1]
- Y-Maze Test: To evaluate the preference for an environment previously associated with ethanol.[1]
- Operant Conditioning: To measure the motivation to work for an ethanol reward.[1][6]

Platelet Aggregation Assay

This is a general protocol to assess the anti-platelet aggregation activity of compounds like NHBA, which is known to inhibit collagen-induced platelet aggregation.[4]

- Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
- Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP.
- Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP, which is used as a reference.
- Aggregation Measurement:
 - PRP is placed in an aggregometer cuvette with a stir bar and warmed to 37°C.
 - A baseline is established using PPP (100% aggregation) and PRP (0% aggregation).
 - NHBA or vehicle is added to the PRP and incubated for a short period.
 - An agonist (e.g., collagen) is added to induce platelet aggregation.
 - The change in light transmittance is recorded over time to measure the extent of aggregation. The IC50 value for NHBA in inhibiting collagen-induced platelet aggregation has been reported to be in the range of 6.77-141 μM.[4]



Equilibrative Nucleoside Transporter 1 (ENT1) Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound on ENT1 function.

Methodology:

- Cell Culture: A cell line expressing ENT1 (e.g., HEK293 cells stably transfected with human ENT1) is cultured to confluence.
- Uptake Assay:
 - Cells are washed and incubated in a buffer.
 - A mixture of a radiolabeled nucleoside substrate (e.g., [³H]-adenosine) and varying concentrations of NHBA or a known ENT1 inhibitor (e.g., S-(4-Nitrobenzyl)-6-thioinosine, NBMPR) is added to the cells.
 - The uptake is allowed to proceed for a defined period at room temperature.
 - The reaction is stopped by washing the cells with ice-cold buffer.
 - The cells are lysed, and intracellular radioactivity is measured using a scintillation counter.
- Data Analysis: The concentration of NHBA that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is calculated. While the exact IC50 for NHBA on ENT1 is not specified in the reviewed literature, a related second-generation analog, J4, has a reported Ki of 50 nM for ENT1.[7]

Adenosine A2A Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of NHBA for the A2A receptor.



- Membrane Preparation: Membranes are prepared from cells or tissues expressing the A2A receptor (e.g., PC12 cells or striatal tissue).
- Binding Assay:
 - Membranes are incubated with a specific A2A receptor radioligand (e.g., [³H]-CGS 21680)
 and varying concentrations of NHBA.
 - The incubation is carried out in a suitable buffer at a specific temperature and for a defined duration to reach equilibrium.
 - Non-specific binding is determined in the presence of a high concentration of a nonlabeled A2A receptor agonist or antagonist.
 - The reaction is terminated by rapid filtration through glass fiber filters.
 - The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The concentration of NHBA that displaces 50% of the specific binding of the radioligand (IC50) is determined and can be converted to an affinity constant (Ki). A related compound, J4, has a reported Ki of 1.7 μM for the A2A receptor.[7]

CAMP Measurement Assay

This assay is used to quantify the functional consequence of A2A receptor activation by NHBA.

- Cell Culture: Cells expressing the A2A receptor are seeded in multi-well plates.
- Cell Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with varying concentrations of NHBA for a specific time at 37°C.
- Cell Lysis and cAMP Quantification: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).



 Data Analysis: The concentration of NHBA that produces 50% of the maximal cAMP response (EC50) is calculated.

Conclusion

N6-(4-Hydroxybenzyl)adenosine is a promising natural product with a well-defined dual mechanism of action involving the adenosine A2A receptor and the ENT1 transporter. Its demonstrated efficacy in preclinical models of neurological and behavioral disorders warrants further investigation. This technical guide provides a foundational resource for researchers to design and execute studies aimed at further elucidating the therapeutic potential of this intriguing molecule. The provided experimental protocols offer a starting point for the consistent and reproducible characterization of NHBA and its analogs. Future research should focus on obtaining more precise quantitative data on its receptor and transporter interactions, as well as exploring its downstream signaling effects in greater detail.

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